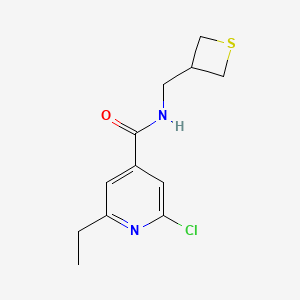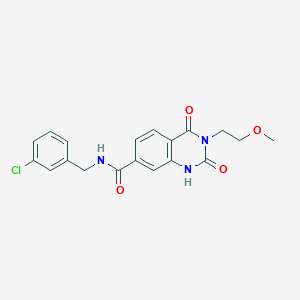
N-(3-chlorobenzyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorobenzyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C19H18ClN3O4 and its molecular weight is 387.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthetic Applications
A study by Srivastava et al. (1987) highlights synthetic applications of quinazoline derivatives, demonstrating the potential of these compounds in novel and facile syntheses of various heterocyclic compounds (Srivastava, Neelima, & Bhaduri, 1987).
Quinazoline Antifolates in Medicine
Research by Marsham et al. (1989) discusses quinazoline antifolates targeting thymidylate synthase, a key enzyme in DNA synthesis. This research is significant in the development of potential antitumor agents (Marsham et al., 1989).
Anti-inflammatory and Analgesic Applications
A 2020 study by Abu‐Hashem et al. describes the synthesis of novel quinazoline derivatives with significant anti-inflammatory and analgesic activities, indicating their potential therapeutic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Niobium Pentachloride Mediated Synthesis
Nery et al. (2003) provide insights into the use of niobium pentachloride for converting carboxylic acids to carboxamides, a process relevant for synthesizing quinazoline alkaloid structures (Nery, Ribeiro, Lopes, & Lopes, 2003).
Antimicrobial Applications
Patel and Patel (2010) discuss the synthesis of fluoroquinolone-based quinazoline derivatives with antimicrobial properties, highlighting their potential use in combating microbial infections (Patel & Patel, 2010).
Relevance to Neuroscience
Research by Graulich et al. (2006) on methoxylated quinazoline derivatives reveals their potential as ligands for apamin-sensitive Ca2+-activated K+ channels, indicating applications in neuroscience research (Graulich et al., 2006).
Palladium-Catalyzed Syntheses
Bacchi et al. (2005) investigate palladium-catalyzed oxidative cyclization-alkoxycarbonylation of gamma-oxoalkynes, a method applicable for synthesizing heterocyclic quinazoline derivatives (Bacchi et al., 2005).
Corrosion Inhibition
Kumar et al. (2020) explore the use of quinazoline derivatives as corrosion inhibitors, demonstrating their effectiveness in protecting metal surfaces in corrosive environments (Kumar et al., 2020).
特性
IUPAC Name |
N-[(3-chlorophenyl)methyl]-3-(2-methoxyethyl)-2,4-dioxo-1H-quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4/c1-27-8-7-23-18(25)15-6-5-13(10-16(15)22-19(23)26)17(24)21-11-12-3-2-4-14(20)9-12/h2-6,9-10H,7-8,11H2,1H3,(H,21,24)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWWJMOMAKXKKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC(=CC=C3)Cl)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4-(2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate](/img/structure/B2782772.png)

![3-((4-methoxyphenyl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2782774.png)
![9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B2782775.png)
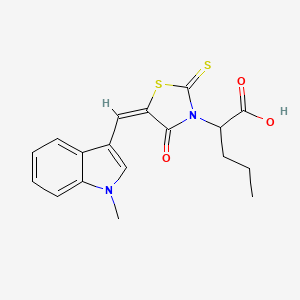
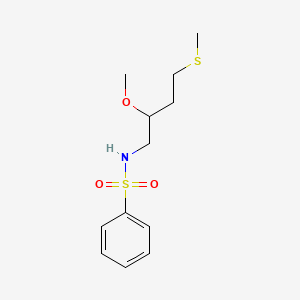
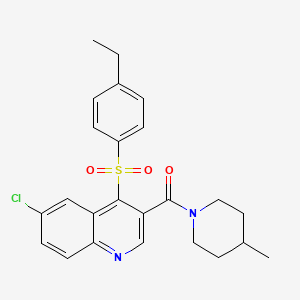
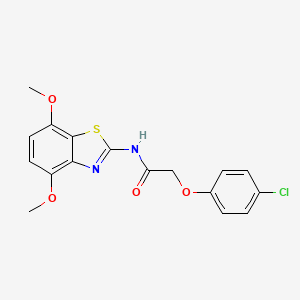
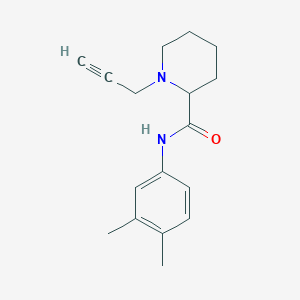

![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-phenylbenzamide](/img/structure/B2782788.png)
